molecular formula C10H8BrN3O2 B13576738 5-bromo-7-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylicacid

5-bromo-7-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylicacid

Cat. No.: B13576738
M. Wt: 282.09 g/mol
InChI Key: URKRHANREWSFMN-UHFFFAOYSA-N
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Description

5-bromo-7-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid is a heterocyclic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a bromine atom, a cyclopropyl group, and a pyrrolo[2,3-d]pyrimidine core. It is primarily used in medicinal chemistry and pharmaceutical research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-7-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid typically involves multiple stepsThe reaction conditions often involve the use of solvents like dichloromethane and reagents such as N-bromosuccinimide for bromination .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

5-bromo-7-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

    Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include N-bromosuccinimide for bromination, sodium hydride for deprotonation, and various nucleophiles for substitution reactions. Reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

5-bromo-7-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-bromo-7-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of these enzymes, inhibiting their activity and thereby affecting downstream signaling pathways. This inhibition can lead to the induction of apoptosis in cancer cells and the suppression of tumor growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-bromo-7-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid lies in its cyclopropyl group, which can enhance its binding affinity and selectivity for certain molecular targets. This structural feature may contribute to its potential as a more effective therapeutic agent compared to its analogs .

Properties

Molecular Formula

C10H8BrN3O2

Molecular Weight

282.09 g/mol

IUPAC Name

5-bromo-7-cyclopropylpyrrolo[2,3-d]pyrimidine-4-carboxylic acid

InChI

InChI=1S/C10H8BrN3O2/c11-6-3-14(5-1-2-5)9-7(6)8(10(15)16)12-4-13-9/h3-5H,1-2H2,(H,15,16)

InChI Key

URKRHANREWSFMN-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2C=C(C3=C(N=CN=C32)C(=O)O)Br

Origin of Product

United States

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